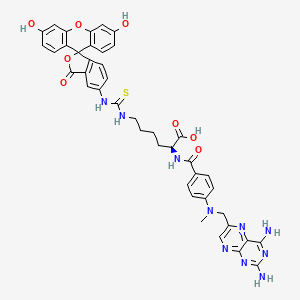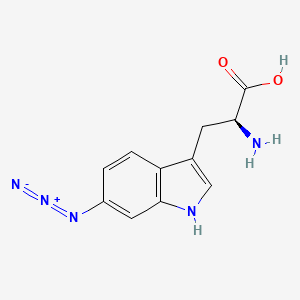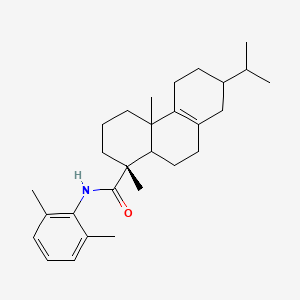
Papaie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papaie is a compound derived from the papaya plant (Carica papaya Linn.), which belongs to the family Caricaceae. The papaya plant is native to tropical America and is now cultivated in tropical and subtropical regions worldwide. This compound is known for its various therapeutic properties and has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Papaie involves extracting the active components from different parts of the papaya plant, such as the fruit, leaves, seeds, bark, and latex. The extraction process typically includes steps like drying, grinding, and solvent extraction. Common solvents used in the extraction process include ethanol, methanol, and water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction processes using advanced techniques like supercritical fluid extraction and microwave-assisted extraction. These methods enhance the efficiency and yield of the extraction process while maintaining the integrity of the active compounds .
Chemical Reactions Analysis
Types of Reactions
Papaie undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can produce oxidized derivatives with improved antioxidant properties, while reduction reactions can yield reduced derivatives with enhanced anti-inflammatory effects .
Scientific Research Applications
Papaie has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications are:
Mechanism of Action
The mechanism of action of Papaie involves its interaction with various molecular targets and pathways in the body. This compound exerts its effects primarily through its proteolytic enzyme activity, which breaks down proteins into smaller peptides and amino acids. This activity is mediated by the enzyme papain, which is a cysteine protease found in the papaya plant .
Papain’s active site contains a catalytic diad that plays a crucial role in breaking peptide bonds. When topically applied, this compound induces an inflammatory response by recruiting neutrophils, mast cells, and CD3-positive cells, leading to a TH2-biased antibody response .
Comparison with Similar Compounds
Papaie can be compared with other similar compounds, such as bromelain (derived from pineapple) and ficin (derived from figs). These compounds share similar proteolytic enzyme activities and are used for their therapeutic properties.
Bromelain: Like this compound, bromelain is a proteolytic enzyme with anti-inflammatory and digestive properties.
Ficin: Ficin is another proteolytic enzyme with similar properties to this compound.
This compound is unique due to its specific enzyme composition and the presence of additional bioactive compounds, such as alkaloids, glycosides, tannins, saponins, and flavonoids, which contribute to its diverse therapeutic effects .
Properties
CAS No. |
111070-40-7 |
|---|---|
Molecular Formula |
C33H39BrN6O8S |
Molecular Weight |
759.7 g/mol |
IUPAC Name |
dimethyl 5-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentan-2-yl]amino]sulfanylbenzene-1,3-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C33H38N6O8S.BrH/c1-45-30(42)23-17-24(31(43)46-2)19-25(18-23)48-39-26(14-9-15-36-32(34)35)28(40)38-29(41)27(16-21-10-5-3-6-11-21)37-33(44)47-20-22-12-7-4-8-13-22;/h3-8,10-13,17-19,26-27,39H,9,14-16,20H2,1-2H3,(H,37,44)(H4,34,35,36)(H,38,40,41);1H/t26-,27-;/m0./s1 |
InChI Key |
QQCPHRXFCBQYCA-WMXJXTQLSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)SN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
Key on ui other cas no. |
111070-40-7 |
Synonyms |
5-(benzyloxycarbonylphenylalanylarginylthioamido)isophthalic acid dimethyl ester PAPAIE Z-Phe-Arg-psi(CS)-AIE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















